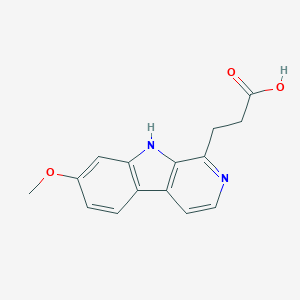

7-Methoxy-beta-carboline-1-propionic acid

Overview

Description

7-Methoxy-beta-carboline-1-propionic acid, also known as compound 46, is a cytotoxic and antimalarial compound . It can be extracted from the roots of Eurycoma longifolia .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H14N2O3 . The compound belongs to the class of alkaloids .Physical And Chemical Properties Analysis

The molecular weight of this compound is 270.28 . It is a type of alkaloid and its physical form is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Anti-inflammatory Properties

7-Methoxy-beta-carboline-1-propionic acid, isolated from Eurycoma longifolia, exhibits potent anti-inflammatory properties. It significantly inhibits nitric oxide production in cells, suggesting potential for treating inflammatory conditions (Ngoc et al., 2016).

Antimalarial and Cytotoxic Activities

This compound, along with other beta-carboline alkaloids, has shown notable antimalarial and cytotoxic effects. Particularly, its efficacy against human lung and breast cancer cell lines highlights its potential in cancer research (Kuo et al., 2003).

Application in Mass Spectrometry

Beta-carboline alkaloids, including this compound, are useful as matrices in UV-matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. This application is significant for the analysis of proteins and oligosaccharides (Nonami et al., 1998).

Monoamine Oxidase Inhibition

Research indicates that beta-carboline derivatives, including this compound, are inhibitors of monoamine oxidase A. This suggests potential therapeutic applications in neuropsychiatric disorders (Kim et al., 1997).

Antibacterial Properties

Studies demonstrate the antibacterial potential of this compound and its analogues, particularly against gram-positive bacteria. This positions it as a candidate for developing new antibacterial agents (Saify et al., 2005).

Mechanism of Action

Target of Action

The primary target of 7-Methoxy-beta-carboline-1-propionic acid , also known as 3-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid , is the Plasmodium parasite . This parasite is responsible for causing malaria, a serious and sometimes fatal disease that is spread by mosquitoes .

Mode of Action

This suggests that the compound may interact with the Plasmodium parasite in a way that inhibits its growth or survival .

Biochemical Pathways

Given its antimalarial activity, it is likely that the compound interferes with the life cycle of the plasmodium parasite or disrupts essential biochemical processes within the parasite .

Result of Action

The primary result of the action of this compound is its antimalarial activity . By targeting the Plasmodium parasite, the compound can help to prevent or treat malaria, thereby alleviating the symptoms of the disease and reducing the risk of complications .

Safety and Hazards

The safety data sheet for 7-Methoxy-beta-carboline-1-propionic acid suggests avoiding contact with eyes, skin, and clothing. Ingestion and inhalation should also be avoided. It is recommended to wash thoroughly after handling and remove contaminated clothing and wash before reuse .

Relevant Papers The paper “Cytotoxic and antimalarial constituents from the roots of Eurycoma longifolia” is mentioned in the search results . This paper likely contains more detailed information about the properties and applications of this compound .

Biochemical Analysis

Cellular Effects

The compound exerts notable effects on various types of cells and cellular processes. It has been reported to have cytotoxic properties, implying that it can cause damage to cells . It also exhibits antimalarial activity, suggesting that it can interfere with the life cycle of the Plasmodium parasite .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

3-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-20-9-2-3-10-11-6-7-16-12(4-5-14(18)19)15(11)17-13(10)8-9/h2-3,6-8,17H,4-5H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBVBZDGWMAXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477248 | |

| Record name | 3-(7-Methoxy-9H-beta-carbolin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137756-13-9 | |

| Record name | 3-(7-Methoxy-9H-beta-carbolin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 7-Methoxy-beta-carboline-1-propionic acid?

A1: this compound has the following structural characteristics:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)

![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)